

A Technical Guide to 4-Methylumbelliferyl Heptanoate (CAS: 18319-92-1)

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Compound of Interest

Compound Name: 4-Methylumbelliferyl heptanoate

Cat. No.: B103498

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Introduction

4-Methylumbelliferyl heptanoate (4-MUH), also known as 4-methylumbelliferyl enanthate, is a fluorogenic substrate widely employed in biochemical and cell-based assays.[1][2] Its core utility lies in the sensitive detection of enzymatic activity, particularly from esterases and lipases.[1][3] The principle of its application is straightforward: upon enzymatic hydrolysis, the non-fluorescent 4-MUH molecule is cleaved, releasing the highly fluorescent product 4-methylumbelliferone (4-MU).[3] This reaction provides a direct and quantifiable measure of enzyme activity, making it a valuable tool for applications ranging from cytotoxicity studies to enzyme kinetics.[4]

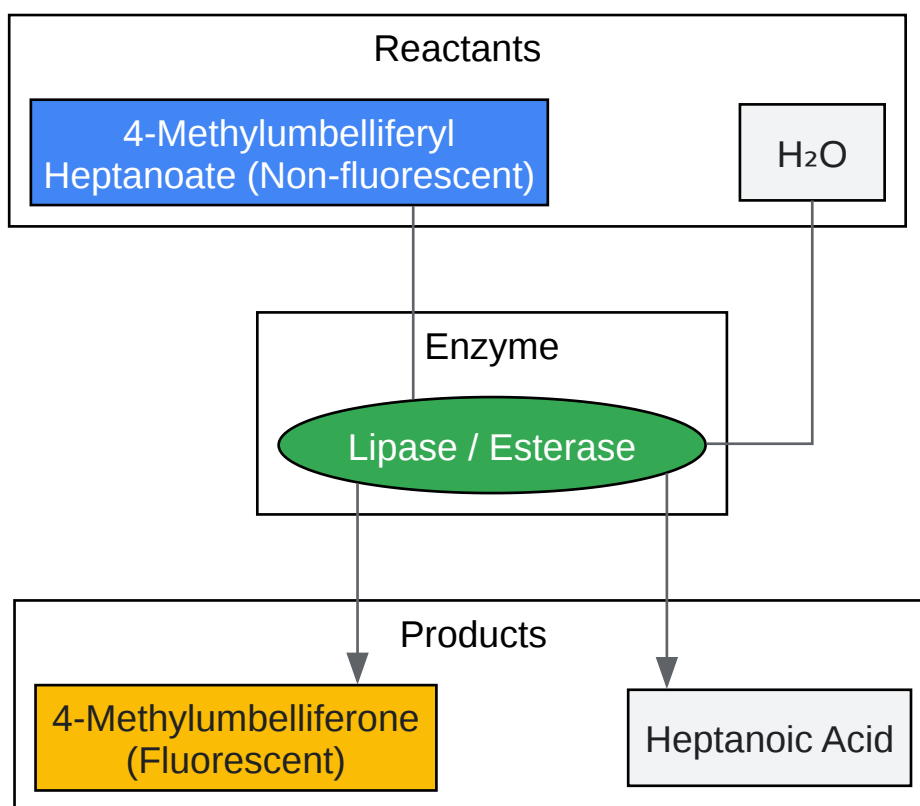
Physicochemical and Spectroscopic Properties

The reliable application of **4-Methylumbelliferyl heptanoate** in experimental settings is dependent on a clear understanding of its physical, chemical, and spectroscopic characteristics. These properties are summarized below.

Property	Value	References
CAS Number	18319-92-1	[1][2][5][6]
Molecular Formula	C ₁₇ H ₂₀ O ₄	[1][2][6]
Molecular Weight	288.34 g/mol	[1][2][5][6]
Appearance	White to off-white solid/powder	[2][5]
Melting Point	41-42 °C	[2][5][7]
Purity	≥95%	[1][2]
Fluorescence	Excitation: ~365 nm, Emission: ~445 nm	[5]
Solubility	Soluble in alcohols, DMF, DMSO, and pyridine (50 mg/ml)	[2][8][5]
Storage	-20°C, protected from direct sunlight	[2][8][5][6]

Principle of Detection: Enzymatic Hydrolysis

The utility of **4-Methylumbelliferyl heptanoate** as a reporter molecule is based on a specific enzymatic reaction. Intracellular esterases or lipases catalyze the hydrolysis of the ester bond in the 4-MUH substrate. This cleavage event yields two products: heptanoic acid and the highly fluorescent coumarin derivative, 4-methylumbelliferone (4-MU). While 4-MUH itself is essentially non-fluorescent, the resulting 4-MU product emits a strong blue fluorescence when excited with ultraviolet light, which can be readily quantified.



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Enzymatic hydrolysis of 4-MUH.

Experimental Protocols

General Fluorometric Lipase/Esterase Activity Assay

This protocol provides a general framework for measuring lipase or esterase activity in a sample using 4-MUH in a microplate format.

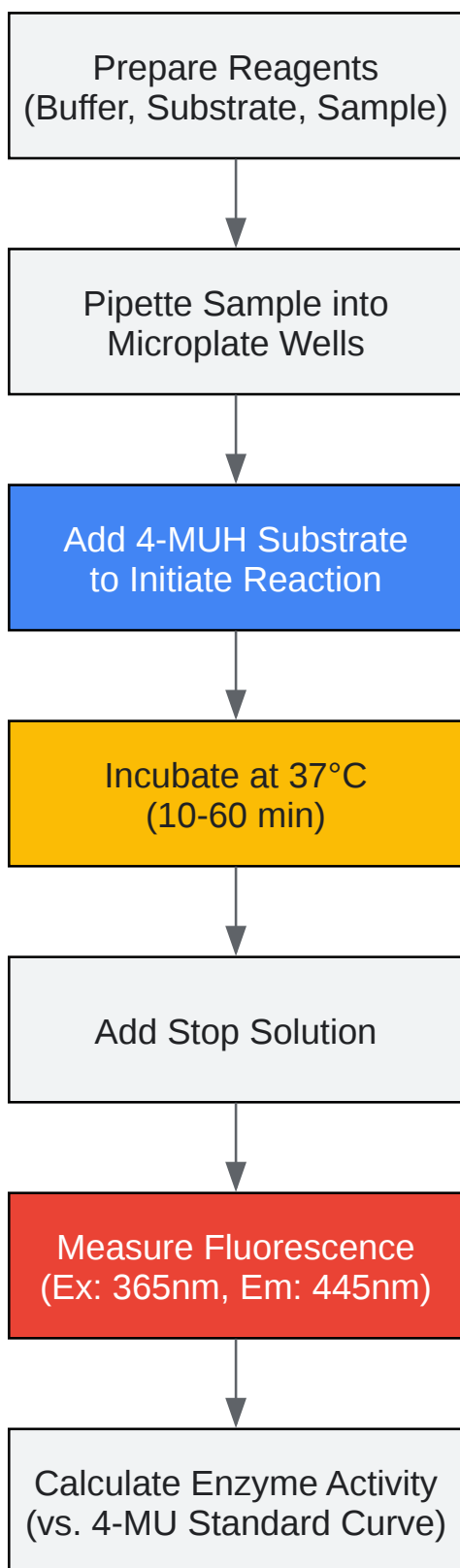
1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer, commonly 0.1 M Tris-HCl with a pH of 7.0-8.0.[8][5]
- Substrate Stock Solution: Prepare a stock solution of **4-Methylumbelliferyl heptanoate** at a concentration of 1–10 mM in an organic solvent such as DMSO or ethanol.[8] Store this solution at -20°C, protected from light.

- **Enzyme/Sample Solution:** Prepare your enzyme solution or cell lysate in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.
- **Standard Curve:** Prepare a series of dilutions of 4-methylumbelliferone (4-MU) in the assay buffer to generate a standard curve for quantifying the amount of product formed.

2. Assay Procedure:

- Add a specific volume of the enzyme/sample solution to the wells of a microplate.
- To initiate the reaction, add the 4-MUH substrate solution to each well. The final concentration of the substrate typically ranges from 10 to 100 μM , but may require optimization.
- Incubate the plate at a controlled temperature, typically 37°C, for a duration of 10–60 minutes.[8] The incubation time should be optimized to ensure the reaction remains in the linear range.
- Stop the reaction by adding a stop solution, such as a high pH buffer (e.g., 0.2 M sodium carbonate), which also enhances the fluorescence of the 4-MU product.
- Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-450 nm.[8]
- Quantify the amount of 4-MU produced by comparing the fluorescence readings to the 4-MU standard curve.



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General workflow for a 4-MUH based enzyme assay.

Cell Viability and Cytotoxicity Assay

The principle for this assay relies on the activity of intracellular esterases present in viable cells to hydrolyze 4-MUH.^{[4][9][10]}

1. Cell Preparation:

- Plate cells in a 96-well microplate at a desired density and allow them to adhere or grow for a specific period.
- Treat the cells with the compounds or conditions being tested for cytotoxicity. Include appropriate positive and negative controls.

2. Assay Procedure:

- After the treatment period, remove the culture medium.
- Wash the cells gently with a buffered saline solution (e.g., PBS).
- Add a working solution of **4-Methylumbelliferyl heptanoate** (typically in a serum-free medium or buffer) to each well.
- Incubate the plate for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for the hydrolysis of the substrate by viable cells.
- Measure the fluorescence directly in the plate reader using the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the number of viable cells.

Applications in Research and Development

- **Enzyme Screening and Kinetics:** 4-MUH is an ideal substrate for high-throughput screening of lipase and esterase inhibitors or activators. Its high sensitivity allows for the use of small sample volumes and low enzyme concentrations.
- **Cell Proliferation and Cytotoxicity:** The assay provides a simple, rapid, and sensitive method for measuring cell viability and the cytotoxic effects of compounds in drug discovery and toxicology studies.^{[8][10][11]}

- Microbiology: It has been used to detect and quantify specific microbial populations, such as *E. coli*, based on their enzymatic activity.[12]

Limitations

While the 4-MUH assay is robust, it is important to consider potential limitations. The assay measures general esterase or lipase activity and may not be specific for a single enzyme.[13] For instance, one study concluded that while MUH hydrolysis correlated with lipase activity in oats, it was primarily measuring esterase activity.[13] Additionally, factors in the sample matrix that quench fluorescence or inhibit enzyme activity can interfere with the assay. Therefore, appropriate controls are crucial for accurate data interpretation.

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